Cyclopropylthiazole Substituent Modulates mGlu5 Potency by >15‑Fold Relative to Methylthiazole
In a kinase‑directed screen that also profiled mGlu5 activity, a series of compounds bearing a 4‑substituted‑thiazol‑2‑yl group were compared. The fragment carrying a 4‑cyclopropylthiazol‑2‑yl substituent exhibited an mGlu5 IC₅₀ of 900 nM, whereas the analogous 4‑methylthiazol‑2‑yl derivative achieved an IC₅₀ of 59 nM. This >15‑fold difference indicates that the cyclopropyl moiety significantly attenuates mGlu5 engagement relative to a simple methyl group [1]. Extrapolating this class‑level trend to the target compound suggests that its cyclopropylthiazole feature may provide a useful off‑target selectivity window over mGlu5 when compared with methyl‑ or unsubstituted thiazole analogs.
| Evidence Dimension | mGlu5 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 1172017‑57‑0; inference drawn from the 4‑cyclopropylthiazol‑2‑yl fragment within the same scaffold series |
| Comparator Or Baseline | Analogous compound bearing a 4‑methylthiazol‑2‑yl group: IC₅₀ = 59 nM |
| Quantified Difference | Cyclopropyl‑substituted analog shows >15‑fold higher IC₅₀ (900 nM vs. 59 nM); direct difference for the target compound cannot be calculated |
| Conditions | mGlu5 functional assay; exact protocol not detailed in the source table |
Why This Matters
The cyclopropylthiazole group can function as an mGlu5‑attenuating element; selecting the cyclopropyl variant may avoid undesired mGlu5‑mediated effects that could occur with simpler thiazole analogs.
- [1] Table 19, “Identification of a Class of WNK Isoform‑Specific Inhibitors Through High‑Throughput Screening,” Drug Design, Development and Therapy, 2023. Available at: https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS291053/table/T19/ View Source
